Ethyl 3-chloro-5-methyl-2-oxohexanoate

Description

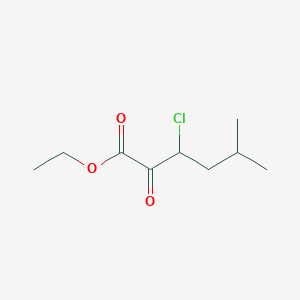

Ethyl 3-chloro-5-methyl-2-oxohexanoate is a substituted hexanoate ester characterized by a chloro group at position 3, a methyl group at position 5, and a ketone functionality at position 2.

Properties

CAS No. |

111055-64-2 |

|---|---|

Molecular Formula |

C9H15ClO3 |

Molecular Weight |

206.66 g/mol |

IUPAC Name |

ethyl 3-chloro-5-methyl-2-oxohexanoate |

InChI |

InChI=1S/C9H15ClO3/c1-4-13-9(12)8(11)7(10)5-6(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

YFRZNPRSCKZMLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(CC(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 5-methyl-2-oxohexanoate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same chlorination reaction but is optimized for large-scale production with automated control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methyl-2-oxohexanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., triethylamine).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

Substitution: Formation of substituted esters or amides.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-chloro-5-methyl-2-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-methyl-2-oxohexanoate depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ketone group is reduced to an alcohol via a hydride transfer mechanism. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The chloro group in this compound increases molecular polarity compared to the isopropyl-substituted analog. This likely elevates boiling points and reduces volatility .

- Lipophilicity : Despite similar LogP values, the chloro substituent may enhance electrophilic reactivity, making the compound more susceptible to nucleophilic substitution compared to the isopropyl analog .

Biological Activity

Ethyl 3-chloro-5-methyl-2-oxohexanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C9H15ClO3 and a molecular weight of 206.67 g/mol, is classified as a beta-ketoester. Its unique structure, featuring a chloro substituent and a ketone functional group, contributes to its reactivity and utility in various biological applications.

This compound can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. The compound's structural characteristics enhance its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds, including pharmaceuticals and nutritional supplements.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study assessed the compound's efficacy against various bacterial strains, revealing that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study utilized the MTT assay to evaluate the compound's growth inhibitory potential against the HeLa cervical cancer cell line. The results indicated a dose-dependent cytotoxicity, with an IC50 value of approximately 20 µg/mL, suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Inhibition of DNA Synthesis : The compound may interfere with the DNA replication process in bacterial and cancer cells.

- Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes crucial for cellular metabolism in pathogens and cancer cells.

Case Studies

A series of case studies have been conducted to explore the pharmacological potential of this compound:

- Case Study on Antimicrobial Activity : A research team evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. The study found that modifications to the compound's structure enhanced its antimicrobial potency.

- Case Study on Cancer Treatment : Another study focused on the use of this compound in combination therapies for treating resistant cancer types. Results showed improved efficacy when used alongside established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.